molecular formula C10H8ClF3O2 B15310900 3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid

3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B15310900
M. Wt: 252.62 g/mol
InChI Key: VTETUSCOVHNUEX-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorophenyl group and a trifluorobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors and automated synthesis processes to ensure consistent quality and high throughput. The choice of solvents and catalysts may also be optimized to reduce environmental impact and improve overall sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the aromatic ring.

Scientific Research Applications

3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid
  • 3-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid
  • 3-(3-Chlorophenyl)-4,4,4-trifluoropentanoic acid

Uniqueness

3-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid is unique due to the specific combination of its chlorophenyl and trifluorobutanoic acid moieties. This combination imparts distinct chemical properties, such as increased stability and reactivity, which may not be observed in similar compounds. Additionally, the presence of the trifluoromethyl group enhances its lipophilicity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

IUPAC Name

3-(3-chlorophenyl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H8ClF3O2/c11-7-3-1-2-6(4-7)8(5-9(15)16)10(12,13)14/h1-4,8H,5H2,(H,15,16)

InChI Key

VTETUSCOVHNUEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)C(F)(F)F

Origin of Product

United States

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